2-(3-Chloro-1-benzothiophen-2-yl)-1H-benzimidazole
Description
Properties
CAS No. |
63674-44-2 |
|---|---|
Molecular Formula |
C15H9ClN2S |
Molecular Weight |
284.8 g/mol |
IUPAC Name |
2-(3-chloro-1-benzothiophen-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C15H9ClN2S/c16-13-9-5-1-4-8-12(9)19-14(13)15-17-10-6-2-3-7-11(10)18-15/h1-8H,(H,17,18) |
InChI Key |
ZORDADGEPZOMOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=NC4=CC=CC=C4N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzo[b]thiophen-2-yl)-1H-benzo[d]imidazole typically involves the condensation of 3-chlorobenzo[b]thiophene-2-carboxylic acid with o-phenylenediamine. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3.1. Alkylation and Acylation Reactions
Benzimidazoles can undergo alkylation and acylation reactions, which modify their nitrogen atom or the aromatic ring. These reactions are typically carried out using alkyl halides or acyl chlorides in the presence of a base.
-
Alkylation : N-Alkylation of benzimidazoles can be achieved using sodium hydride and alkyl halides, similar to the method described for indolylbenzimidazoles .
-
Acylation : Acylation reactions often result in mixtures of products and require careful conditions to achieve the desired substitution .
3.2. Substitution Reactions
Benzothiophenes can undergo various substitution reactions, including electrophilic aromatic substitution. The presence of a chlorine atom in the benzothiophene ring of 2-(3-Chloro-1-benzothiophen-2-yl)-1H-benzimidazole suggests potential for nucleophilic aromatic substitution reactions.
| Reaction Type | Conditions | Product |
|---|---|---|
| Nucleophilic Aromatic Substitution | Strong nucleophile, high temperature | Substituted benzothiophene |
3.3. Cross-Coupling Reactions
Cross-coupling reactions, such as Suzuki or Heck reactions, can be used to modify the aromatic rings of both benzimidazoles and benzothiophenes. These reactions involve palladium catalysts and can introduce a wide range of functional groups.
| Reaction | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki Coupling | Pd(0) | Aryl boronic acid, base | Arylated product |
Biological Activities of Related Compounds
Benzimidazoles and benzothiophenes have been explored for various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects . While specific data on this compound is lacking, related compounds show promising activities.
| Compound Class | Biological Activity | Reference |
|---|---|---|
| Benzimidazoles | Antimicrobial, antitumor | |
| Benzothiophenes | Potential for various biological activities | General literature |
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of derivatives containing the benzothiophene and benzimidazole moieties. For instance, a study synthesized several derivatives based on 2-(3-chloro-1-benzothiophen-2-yl)-1H-benzimidazole and evaluated their antibacterial and antifungal activities against various strains. The results indicated that these compounds exhibited significant bacteriostatic effects, particularly against Gram-negative bacteria .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Activity Type | MIC (µg/mL) |
|---|---|---|---|
| A | Escherichia coli | Bactericidal | 25 |
| B | Staphylococcus aureus | Bacteriostatic | 10 |
| C | Candida albicans | Antifungal | 15 |
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have also been documented. Several synthesized derivatives were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Compounds derived from this scaffold showed promising IC50 values, indicating their potential as anti-inflammatory agents .
Table 2: COX Inhibition by Benzimidazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| D | 0.166 | 0.037 |
| E | 0.227 | 0.046 |
Anticancer Activity
Research has also focused on the anticancer properties of this compound. Studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| F | MCF-7 (Breast Cancer) | 12 |
| G | HL-60 (Leukemia) | 8 |
Case Studies
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
In a comprehensive study, researchers synthesized a series of new derivatives from this compound and evaluated their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that certain compounds demonstrated superior activity compared to standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanism Investigation
Another significant investigation focused on the anti-inflammatory mechanisms of these derivatives through in vitro assays measuring COX enzyme inhibition. Results indicated that specific substitutions on the benzothiophene core enhanced anti-inflammatory activity while reducing gastric ulceration risks compared to traditional non-steroidal anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 2-(3-Chlorobenzo[b]thiophen-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituents on the benzimidazole scaffold significantly influence melting points, solubility, and UV absorbance. For example:
- 2-(3-Chlorophenyl)-1H-benzimidazole (melting point: 298°C, UV absorbance: 10,987) .
- 2-(1-Naphthyl)-1H-benzimidazole (melting point: 230°C, UV absorbance: 13,705) .
- 2-(4-Bromophenyl)-1H-benzimidazole (melting point: 166–167°C, yield: 81%) .
The higher melting point of 2-(3-Chlorophenyl)-1H-benzimidazole compared to naphthyl or bromophenyl derivatives suggests stronger intermolecular interactions (e.g., halogen bonding or π-π stacking) due to the chloro group.
Antiparasitic Activity
- 2-(Methylthio)-1H-benzimidazole-5-carboxamide derivatives exhibited IC50 values of 0.010 µM against Giardia intestinalis, surpassing albendazole (IC50: 0.037 µM) .
- 5-Chloro-6-ethoxy-2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1-methyl-1H-benzimidazole showed exceptional trichomonacidal activity (IC50: 0.0698 µM) .
The chloro and benzothiophene groups in the target compound may enhance antiparasitic efficacy by improving membrane permeability or targeting parasitic enzymes (e.g., tubulin or nitroreductases) more selectively .
Antioxidant and Antimicrobial Activity
- 2-(4-Nitrobenzyl)-1H-benzimidazole derivatives demonstrated significant antioxidant activity, with compound 30 inhibiting xanthine oxidase effectively .
- Morpholine-functionalized benzimidazoles (e.g., 2-(4-chlorophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole) showed variable antimicrobial activity depending on substituents .
However, its planar structure could enhance DNA intercalation, benefiting antimicrobial applications .
Biological Activity
2-(3-Chloro-1-benzothiophen-2-yl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the benzimidazole class, which has been extensively studied for its potential therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The chemical structure and properties of this compound are summarized in the table below:
| Property | Value |
|---|---|
| CAS No. | 63674-44-2 |
| Molecular Formula | C15H9ClN2S |
| Molecular Weight | 284.8 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(S2)C3=NC4=CC=CC=C4N3)Cl |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit various enzymes and receptors, leading to therapeutic effects such as:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. Studies indicate that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. The compound's mechanism may involve DNA intercalation and inhibition of topoisomerase activity, which are critical for cancer cell proliferation .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. In vitro studies have shown that it possesses inhibitory effects comparable to established antibiotics like ciprofloxacin.
Anticancer Studies
Recent studies have focused on the anticancer efficacy of this compound. In a series of experiments:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Results : The compound demonstrated a percentage inhibition of 95% on MCF-7 cells and 77% on A549 cells compared to cisplatin's 60% inhibition .
The following table summarizes the findings from various studies:
| Study Reference | Cell Line Tested | % Inhibition | Comparison Drug |
|---|---|---|---|
| MCF-7 | 95% | Cisplatin (60%) | |
| A549 | 77% | - | |
| HeLa | Not specified | - |
Case Studies
Several case studies have highlighted the effectiveness of benzimidazole derivatives, including our compound of interest:
- Study on Antitumor Activity : In a study published in Pharmaceutical Chemistry Journal, a series of benzimidazole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The study found that compounds similar to this compound exhibited promising antitumor activity through mechanisms involving DNA binding and apoptosis induction .
- Antimicrobial Efficacy : Another study focused on the antibacterial properties against both Gram-positive and Gram-negative bacteria, revealing that the compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard treatments .
Q & A
Basic: What are the standard synthetic routes for 2-(3-Chloro-1-benzothiophen-2-yl)-1H-benzimidazole, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted o-phenylenediamine with appropriate carbonyl precursors under acidic or catalytic conditions. Key strategies include:
- Catalytic Optimization : Heterogeneous catalysts like FeCl₃/SiO₂ (4% FeCl₃·6H₂O relative to SiO₂) enhance yield (85–92%) under mild conditions (75°C) by promoting efficient cyclization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) or ethanol are preferred for solubility and reaction efficiency. For example, reactions in ethanol at reflux yield intermediates with >90% purity .
- Substituent Compatibility : Introducing chloro and benzothiophene groups requires careful control of stoichiometry to avoid side reactions. Pre-functionalization of the benzothiophene moiety prior to coupling can improve regioselectivity .
Basic: Which spectroscopic and analytical methods are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Spectroscopic Characterization :
- IR Spectroscopy : Validates functional groups (e.g., N–H stretch at 3200–3400 cm⁻¹ for benzimidazole, C–Cl stretch at 550–750 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone. Discrepancies between calculated and experimental values indicate impurities .
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, S, Cl percentages within ±0.3% of theoretical values) .
- Thermal Analysis (TGA/DTA) : Assesses thermal stability (decomposition onset >200°C) and purity via sharp melting points .
Advanced: How can researchers resolve contradictory data between computational docking predictions and experimental binding assays for this benzimidazole derivative?
Methodological Answer:
- Docking Parameter Calibration : Use multiple docking software (e.g., AutoDock, Glide) with flexible ligand protocols to account for conformational changes. For instance, identified discrepancies in binding poses (e.g., 9c compound vs. acarbose) due to rigid docking assumptions .
- Experimental Validation :
Advanced: What strategies are effective in addressing low yields during the cyclocondensation step of benzimidazole synthesis?
Methodological Answer:
- Catalyst Tuning : Optimize FeCl₃/SiO₂ ratios (4–6% w/w) to balance catalytic activity and aggregation. Excess catalyst can lead to byproducts .
- Temperature Gradients : Gradual heating (e.g., 60°C → 75°C) minimizes premature cyclization. achieved 92% yield at 75°C with controlled heating .
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 h conventional) and improves yield (15–20% increase) by enhancing energy transfer .
Advanced: How does the introduction of chloro and benzothiophene substituents affect the thermal stability and decomposition pathways of the benzimidazole core?
Methodological Answer:
- Thermal Stability : The chloro group increases thermal resistance (decomposition onset at 220°C vs. 180°C for unsubstituted benzimidazoles) due to electron-withdrawing effects stabilizing the aromatic system .
- Decomposition Pathways :
Advanced: What methodological considerations are critical when performing molecular docking studies to predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Ligand Preparation : Optimize protonation states (e.g., benzimidazole N–H at physiological pH) and tautomer enumeration using tools like LigPrep .
- Receptor Flexibility : Incorporate side-chain flexibility for key residues (e.g., catalytic lysine or aspartate) to avoid false-negative poses .
- Scoring Function Cross-Validation : Compare docking scores (e.g., Glide SP vs. XP) and correlate with experimental IC₅₀ values. highlighted discrepancies in pose rankings between scoring functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
